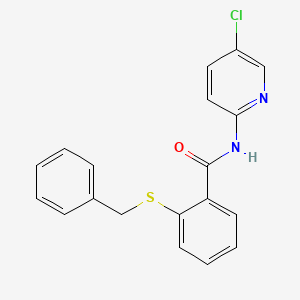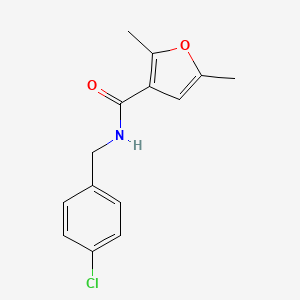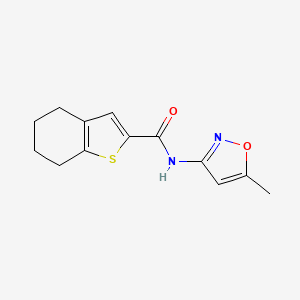
2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that possesses potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, both of which play a crucial role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide have been extensively studied. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a crucial role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments include its potent anti-inflammatory and anti-tumor properties, its ability to inhibit various signaling pathways involved in inflammation and tumor growth, and its relatively low toxicity. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential to interact with other compounds, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide. These include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other inflammatory conditions and tumors, the exploration of its mechanism of action in more detail, and the development of more potent and selective analogs of the compound.
Conclusion:
In conclusion, 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide is a promising chemical compound that possesses potent anti-inflammatory and anti-tumor properties. Its mechanism of action involves the inhibition of various signaling pathways involved in inflammation and tumor growth. The compound has been extensively studied for its potential therapeutic properties and has shown promising results in various in vitro and in vivo models. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs of the compound.
Métodos De Síntesis
The synthesis of 2-(benzylthio)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction between 2-mercaptobenzyl chloride and 5-chloro-2-aminopyridine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to obtain the final product. The purity and yield of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-(Benzylthio)-N-(5-chloro-2-pyridinyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has been tested in various in vitro and in vivo models, demonstrating promising results in the treatment of cancer, arthritis, and other inflammatory conditions.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(5-chloropyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c20-15-10-11-18(21-12-15)22-19(23)16-8-4-5-9-17(16)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTDQLDXYJMYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-N-(5-chloropyridin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-1-naphthylbutanamide](/img/structure/B5146217.png)

![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl phenylcarbamate](/img/structure/B5146242.png)
![N'-[(4-butylcyclohexyl)carbonyl]-4-chlorobenzohydrazide](/img/structure/B5146244.png)
![2-methyl-3-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5146249.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5146263.png)

![5-acetyl-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5146278.png)
![3-(4-chlorophenyl)-2-cyano-3-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}propanamide](/img/structure/B5146284.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B5146300.png)
![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5146306.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5146313.png)